molecular formula C10H5ClFNO3 B15296215 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B15296215
M. Wt: 241.60 g/mol
InChI Key: APBUTPJMKZWPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline derivatives with different functional groups .

Scientific Research Applications

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
  • 8-Cyano-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Comparison: Compared to these similar compounds, 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits unique properties due to the presence of both fluorine and chlorine atoms. These substitutions enhance its biological activity and chemical stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

APBUTPJMKZWPGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)F

Origin of Product

United States

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